(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 1191997-64-4
VCID: VC2697203
InChI: InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1
SMILES: CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl
Molecular Formula: C16H18ClNO4
Molecular Weight: 323.77 g/mol

(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid

CAS No.: 1191997-64-4

Cat. No.: VC2697203

Molecular Formula: C16H18ClNO4

Molecular Weight: 323.77 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid - 1191997-64-4

Specification

CAS No. 1191997-64-4
Molecular Formula C16H18ClNO4
Molecular Weight 323.77 g/mol
IUPAC Name (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid
Standard InChI InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1
Standard InChI Key QAAYKFPZMGVEHX-ZDUSSCGKSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl
SMILES CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl
Canonical SMILES CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl

Introduction

Chemical Identity and Nomenclature

(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid is a chiral compound with the S-configuration at its stereogenic center. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1191997-64-4 . It is known by several alternative names and notations in chemical databases and literature, reflecting different naming conventions used in organic chemistry.

Synonyms and Alternative Nomenclature

The compound is documented under various synonyms in chemical databases, reflecting different approaches to naming complex organic structures:

SynonymNotation Type
(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acidIUPAC alternative
(S)-2-[4-(2-chloro-phenoxy)-2-oxo-2,5-dihydro-pyrrol-1-yl]-4-methyl-pentanoic acidHyphenated format
1H-Pyrrole-1-acetic acid, 4-(2-chlorophenoxy)-2,5-dihydro-α-(2-methylpropyl)-2-oxo-, (αS)-Chemical Abstracts index name
(alphaS)-4-(2-Chlorophenoxy)-2,5-dihydro-alpha-(2-methylpropyl)-2-oxo-1H-pyrrole-1-acetic acidAlternative stereochemical notation

These various nomenclature approaches all describe the same chemical entity with precise attention to its structural characteristics and stereochemical configuration .

Structural Identifiers

Modern chemical databases utilize standardized identifiers to precisely represent chemical structures. The following table presents the key structural identifiers for (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid:

Identifier TypeValue
Molecular FormulaC16H18ClNO4
Standard InChIInChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1
Standard InChIKeyQAAYKFPZMGVEHX-ZDUSSCGKSA-N
Canonical SMILESCC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl
PubChem Compound ID57346986

These identifiers provide unambiguous representations of the compound's structure that can be used for database searching and structure validation.

Physical and Chemical Properties

The physical and chemical properties of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid are crucial for understanding its behavior in different environments and applications.

Fundamental Physical Properties

PropertyValueCondition
Molar Mass323.77 g/mol-
Density1.318 ± 0.06 g/cm³20°C, 760 Torr
Physical StatePresumed solidRoom temperature

The compound has a moderate molecular weight and a typical density for organic compounds containing aromatic and heterocyclic rings .

Structural Features

(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid contains several key structural elements:

  • A 2-chlorophenoxy group attached to a pyrrolone ring

  • A 2,5-dihydro-1H-pyrrol-1-yl moiety with a carbonyl group (creating a lactam structure)

  • A 4-methylpentanoic acid side chain attached to the nitrogen of the pyrrolone

  • An S-configuration at the stereogenic center adjacent to the carboxylic acid group

These structural features contribute to the compound's chemical reactivity, physical properties, and potential biological interactions.

PropertyCarboxylic AcidMethyl Ester
CAS Number1191997-64-41191997-63-3
Molecular FormulaC16H18ClNO4C17H20ClNO4
Molar Mass323.77 g/mol337.8 g/mol
Density1.318 ± 0.06 g/cm³1.246 ± 0.06 g/cm³

The methyl ester could serve as a protected form of the carboxylic acid during synthetic manipulations, with subsequent hydrolysis yielding the desired carboxylic acid .

Relation to Pharmaceutical Compounds

The structural features of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid suggest potential relevance to pharmaceutical development. The search results indicate connections to advanced pharmaceutical compounds.

Relationship to Dorzagliatin

The search results reference a compound called Dorzagliatin (also known as HMS5552), which appears to be derived from or related to our target compound . Dorzagliatin is identified as:

(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide

This compound maintains the core structure of our target acid but incorporates an additional N-(1-((R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl) amide functionality. This relationship suggests that (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid may serve as a key intermediate or building block in the synthesis of Dorzagliatin .

Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Structural Difference
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acidC16H18ClNO4Base structure with carboxylic acid group
(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoateC17H20ClNO4Methyl ester derivative
DorzagliatinC22H27ClN4O5Complex amide derivative with pyrazole and dihydroxypropyl groups

These structural relationships highlight the potential role of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid as a versatile building block for more complex bioactive molecules .

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